molecular formula C13H20N2O B5163906 3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile

3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile

Cat. No.: B5163906
M. Wt: 220.31 g/mol
InChI Key: AQYNMCWNUZMEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrile group, and an alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the alkylation of a pyrrolidine derivative with a suitable alkyne, followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound can be explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and the alkyne moiety can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-2-pyrrolidinyl)pyridine:

    Pyrrolidin-2-ones: These compounds contain a pyrrolidine ring with a ketone group and are used in various synthetic applications.

Uniqueness

3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile scaffold for the development of new compounds with diverse properties.

Properties

IUPAC Name

3-(2-methyl-5-pyrrolidin-1-ylpent-3-yn-2-yl)oxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,16-12-6-8-14)7-5-11-15-9-3-4-10-15/h3-4,6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYNMCWNUZMEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CCN1CCCC1)OCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.